molecular formula C7H4BrNOS B175483 5-Bromobenzo[d]thiazol-2(3H)-one CAS No. 199475-45-1

5-Bromobenzo[d]thiazol-2(3H)-one

Cat. No. B175483
M. Wt: 230.08 g/mol
InChI Key: BNWQDLHPYANRAV-UHFFFAOYSA-N
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Description

“5-Bromobenzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula CHBrNOS . It’s a derivative of benzo[d]thiazole , a core structural motif present in a wide range of natural products .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a variety of compounds, including "5-Bromobenzo[d]thiazol-2(3H)-one" .


Molecular Structure Analysis

The molecular structure of “5-Bromobenzo[d]thiazol-2(3H)-one” is characterized by the presence of a bromine atom attached to a benzo[d]thiazol-2(3H)-one ring .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives, including “5-Bromobenzo[d]thiazol-2(3H)-one”, have been found to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .


Physical And Chemical Properties Analysis

The average mass of “5-Bromobenzo[d]thiazol-2(3H)-one” is 230.082 Da, and its monoisotopic mass is 228.919693 Da .

Scientific Research Applications

1. Synthesis of Organic Adducts

Research by Jin et al. (2014) and Jin et al. (2012) explored the preparation of anhydrous organic acid–base adducts with 6-bromobenzo[d]thiazol-2-amine, a compound closely related to 5-Bromobenzo[d]thiazol-2(3H)-one. These studies revealed strong hydrogen bonds and other noncovalent interactions in the crystal structures, leading to 1D–3D framework structures, which are significant in understanding molecular interactions and crystal engineering (Jin et al., 2014); (Jin et al., 2012).

2. Precursor for Synthesis of Dyes and Photovoltaic Materials

Chmovzh et al. (2022) identified bromoderivatives of benzofused thiadiazoles as crucial precursors in dye synthesis, widely used in designing effective photovoltaic materials. This underlines the potential of bromobenzo[d]thiazol derivatives in renewable energy applications (Chmovzh et al., 2022).

3. Development of Fluorescent Compounds

Tao et al. (2013) worked on thiazole-containing aromatic heterocyclic fluorescent compounds, noting the versatility of these compounds due to adjustable electronic properties. Their study implies the potential of 5-Bromobenzo[d]thiazol-2(3H)-one in the development of novel fluorescent materials (Tao et al., 2013).

4. Creation of Functionalized Thiazoles for Pharmacological Applications

Prévost et al. (2018) synthesized highly functionalized 5-bromo-2-aminothiazoles, demonstrating the importance of 5-bromothiazole compounds in pharmacological research, particularly as potential enzyme inhibitors (Prévost et al., 2018).

5. Role in Antibacterial Agents

Palkar et al. (2017) synthesized novel analogs with a 2-amino benzo[d]thiazolyl structure, exhibiting promising antibacterial activity. This underscores the role of bromobenzo[d]thiazol derivatives in developing new antibacterial agents (Palkar et al., 2017).

6. Synthesis of Benzothiazole-based Sensors

Rasheed et al. (2019) synthesized a fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol, demonstrating the application of bromobenzothiazol derivatives in the detection of heavy metals (Rasheed et al., 2019).

Future Directions

The future directions for “5-Bromobenzo[d]thiazol-2(3H)-one” and similar compounds lie in their potential as quorum sensing inhibitors . These compounds could be further developed and used in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria .

properties

IUPAC Name

5-bromo-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWQDLHPYANRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384226
Record name 5-Bromobenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[d]thiazol-2(3H)-one

CAS RN

199475-45-1
Record name 5-Bromobenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Leleu-Chavain, D Baudelet, VM Heloire… - European Journal of …, 2019 - Elsevier
The high distribution of CB 2 receptors in immune cells suggests their important role in the control of inflammation. Growing evidence offers this receptor as an attractive therapeutic …
Number of citations: 15 www.sciencedirect.com
RC Hewer, LA Christie, KJ Doyle, X Xu… - Journal of Medicinal …, 2023 - ACS Publications
From our NETSseq-derived human brain transcriptomics data, we identified GPR55 as a potential molecular target for the treatment of motor symptoms in patients with Parkinson’s …
Number of citations: 3 pubs.acs.org

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